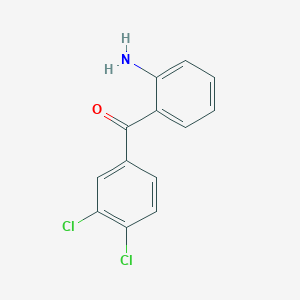

2-(3,4-Dichlorobenzoyl)aniline

Übersicht

Beschreibung

2-(3,4-Dichlorobenzoyl)aniline is an organic compound characterized by the presence of a dichlorobenzoyl group attached to an aniline moiety

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting 3,4-dichlorobenzoyl chloride with aniline under controlled conditions.

Intermediate Formation: An intermediate compound, such as 3,4-dichlorobenzoyl anhydride, can be formed first and then reacted with aniline to yield the final product.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Continuous Flow Process: Some production facilities may use a continuous flow process to increase efficiency and reduce production time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the nitro group in the aniline moiety.

Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated and alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-(3,4-Dichlorobenzoyl)aniline. For instance, derivatives of N-(2,4-dichlorobenzoyl)-N'-phenylthiourea have shown promising cytotoxic activity against various cancer cell lines including colorectal (HCT-116 and SW480), lung (NCI-H460), and cervical (SiHa) cancers. The compound exhibited micromolar inhibitory activity, outperforming traditional chemotherapeutic agents like hydroxyurea by significant margins .

Table 1: Cytotoxicity of N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison to Hydroxyurea |

|---|---|---|

| HCT-116 | 5 | 30 times more effective |

| SW480 | 7 | 30 times more effective |

| NCI-H460 | 8 | 5 times more effective |

| SiHa | 6 | 5 times more effective |

1.2 P2X3 Receptor Antagonism

Another application of related compounds is their role as antagonists for the P2X3 receptor, which is implicated in pain pathways. Compounds derived from benzimidazole-4,7-dione that include dichlorobenzoyl moieties have been optimized for enhanced selectivity and efficacy against P2X3 receptors. These compounds demonstrated significant anti-nociceptive effects in animal models of neuropathic pain .

Table 2: Structure-Activity Relationship of P2X3R Antagonists

| Compound ID | IC50 (nM) | Selectivity Ratio (P2X3/P2X2/3) |

|---|---|---|

| Compound A | 375 | >23 |

| Compound B | 526 | >15 |

| Compound C | 541 | >10 |

Material Science

2.1 Synthesis of Metal Complexes

The synthesis of metal complexes involving acyl thiourea derivatives has been explored extensively. These complexes can serve as precursors for various applications including catalysis and corrosion inhibition. The incorporation of the dichlorobenzoyl group enhances the stability and reactivity of these complexes .

Case Study: Synthesis of Metal Complexes

A study synthesized metal complexes using dichlorobenzoyl thiourea derivatives and evaluated their effectiveness as corrosion inhibitors in acidic environments. The results indicated that these complexes provided substantial protection against corrosion compared to traditional inhibitors.

Agricultural Chemistry

3.1 Herbicidal Properties

Compounds similar to this compound have shown potential as herbicides due to their ability to inhibit specific biochemical pathways in plants. Research indicates that these compounds can disrupt photosynthesis and growth processes in target weeds without adversely affecting crop plants .

Table 3: Herbicidal Efficacy of Dichlorobenzoyl Derivatives

| Compound ID | Target Weed Species | Efficacy (%) |

|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85 |

| Herbicide B | Echinochloa crus-galli | 90 |

Wirkmechanismus

The mechanism by which 2-(3,4-Dichlorobenzoyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Dichlorobenzoyl)aniline

2-(3,5-Dichlorobenzoyl)aniline

2-(2,6-Dichlorobenzoyl)aniline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-(3,4-Dichlorobenzoyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.

- Receptor Modulation : It may interact with receptors that regulate pain and inflammatory responses, suggesting a role in analgesic and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as MRC5 (human lung fibroblast cells) revealed that the compound exhibits moderate toxicity at higher concentrations (IC50 around 25 µM). However, it shows low cytotoxic effects at therapeutic concentrations, indicating a favorable therapeutic index.

Case Studies

- Analgesic Effects : In a study involving animal models of neuropathic pain, this compound demonstrated significant analgesic effects comparable to established pain relievers. The compound was administered at doses of 5-20 mg/kg, leading to a notable reduction in pain scores.

- Anti-inflammatory Activity : Inflammation models showed that the compound reduced edema significantly in carrageenan-induced paw edema tests. The anti-inflammatory effect was dose-dependent, with optimal results observed at doses of 10 mg/kg.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated anilines, including this compound. Key findings include:

- Halogen Substitution : The presence of chlorine atoms enhances lipophilicity and biological activity by facilitating membrane penetration.

- Metabolic Stability : Compounds with dichlorobenzoyl groups exhibit improved metabolic stability compared to their non-halogenated counterparts.

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIRIIJZKBFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259085 | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-52-9 | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminophenyl)(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.